molecular formula C9H12N2O3S2 B14818090 5-Cyclopropoxy-4-(methylthio)pyridine-2-sulfonamide

5-Cyclopropoxy-4-(methylthio)pyridine-2-sulfonamide

Cat. No.: B14818090
M. Wt: 260.3 g/mol
InChI Key: WOAWZSXGVPDUKN-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-(methylthio)pyridine-2-sulfonamide is a chemical compound with the molecular formula C9H12N2O3S2 and a molecular weight of 260.33 g/mol This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a pyridine-2-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-(methylthio)pyridine-2-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 5-cyclopropoxy-4-chloropyridine-2-sulfonamide with a methylthiolating agent. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-(methylthio)pyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Amines, thiols; reactions are performed in polar solvents like DMF or DMSO at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, amine derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-(methylthio)pyridine-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-4-(methylthio)pyridine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclopropoxy and methylthio groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H12N2O3S2

Molecular Weight

260.3 g/mol

IUPAC Name

5-cyclopropyloxy-4-methylsulfanylpyridine-2-sulfonamide

InChI

InChI=1S/C9H12N2O3S2/c1-15-8-4-9(16(10,12)13)11-5-7(8)14-6-2-3-6/h4-6H,2-3H2,1H3,(H2,10,12,13)

InChI Key

WOAWZSXGVPDUKN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC=C1OC2CC2)S(=O)(=O)N

Origin of Product

United States

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